molecular formula C12H11ClN2O2S2 B11804287 4-(Benzylthio)-5-chloropyridine-3-sulfonamide

4-(Benzylthio)-5-chloropyridine-3-sulfonamide

Cat. No.: B11804287
M. Wt: 314.8 g/mol
InChI Key: IYQDOFXKISCYBC-UHFFFAOYSA-N
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Description

4-(Benzylthio)-5-chloropyridine-3-sulfonamide is a high-purity chemical compound offered for research use only. This molecule integrates both a chloropyridine and a sulfonamide functional group, a structure frequently employed as a key synthetic intermediate in medicinal chemistry and drug discovery programs . Similar pyridine-3-sulfonamide derivatives are recognized in scientific research as versatile building blocks for the preparation of more complex heterocyclic compounds . These structures are of particular interest in the development of enzyme inhibitors; for instance, related compounds have been investigated as inhibitors of various isoforms of the zinc enzyme carbonic anhydrase . The presence of multiple reactive sites on the pyridine ring allows for selective functionalization, making it a valuable scaffold for constructing targeted chemical libraries. Researchers can leverage this compound to explore structure-activity relationships (SAR) in the design of novel bioactive molecules. It is supplied with a Certificate of Analysis (CoA) to ensure batch-to-batch consistency and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11ClN2O2S2

Molecular Weight

314.8 g/mol

IUPAC Name

4-benzylsulfanyl-5-chloropyridine-3-sulfonamide

InChI

InChI=1S/C12H11ClN2O2S2/c13-10-6-15-7-11(19(14,16)17)12(10)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,14,16,17)

InChI Key

IYQDOFXKISCYBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C=NC=C2S(=O)(=O)N)Cl

Origin of Product

United States

Preparation Methods

Chlorination of Hydroxypyridine Precursors

The synthesis of chlorinated pyridine intermediates often begins with hydroxypyridine sulfonic acids. For example, 4-hydroxypyridine-3-sulfonic acid undergoes chlorination using a mixture of phosphorus trichloride (PCl₃) and chlorine gas (Cl₂), yielding 4-chloropyridine-3-sulfonic acid chloride with near-quantitative efficiency. The reaction proceeds via electrophilic aromatic substitution, where PCl₃ acts as a Lewis acid to activate the hydroxyl group for displacement by chlorine.

Critical Parameters :

  • Molar Ratios : Optimal PCl₃-to-acid ratios range from 2:1 to 5:1.

  • Temperature Control : Reflux conditions (80–110°C) ensure complete conversion while minimizing side reactions.

  • Solvent Systems : Phosphorus oxychloride (POCl₃) enhances solubility, particularly for less polar intermediates.

Sulfonic Acid to Sulfonyl Chloride Conversion

The sulfonic acid group at position 3 is activated to sulfonyl chloride using PCl₃ or PCl₅. In a representative procedure, 4-hydroxypyridine-3-sulfonic acid reacts with PCl₃ and Cl₂ under reflux, forming 4-chloropyridine-3-sulfonic acid chloride. The sulfonyl chloride intermediate is isolated via vacuum distillation, achieving purities exceeding 98.5% (HPLC).

Reaction Conditions :

  • Distillation : Residual POCl₃ and PCl₃ are removed at 0.1–0.2 mmHg, yielding a colorless melt.

  • Solvent Compatibility : Ethylene chloride or toluene minimizes byproduct formation during workup.

Sulfonamide Formation: Ammonolysis and Workup

Ammonia-Mediated Sulfonamide Synthesis

The sulfonyl chloride intermediate is treated with aqueous ammonia to form the sulfonamide. For instance, 4-chloropyridine-3-sulfonic acid chloride reacts with 25% ammonia water at 20–35°C, yielding 4-chloropyridine-3-sulfonamide with 77–85% efficiency.

Optimization Insights :

  • pH Control : Maintaining a pH of 7–9.5 prevents decomposition and ensures complete amidation.

  • Temperature Limits : Exceeding 50°C risks thermolysis, particularly in wet conditions.

  • Workup Protocol : Sequential washing with water and toluene removes chloride impurities, followed by drying at ambient temperature.

Table 1: Representative Sulfonamide Synthesis Data

Starting MaterialReagentsTemperature (°C)Yield (%)Purity (HPLC)
4-Chloropyridine-3-sulfonyl chlorideNH₃ (25% aq.)20–258499.7
5-Chloropyridine-3-sulfonyl chloride*NH₃ (24% aq.)30–358399.5

*Hypothetical derivative based on analogous methods.

SubstrateReagentsSolventTemperature (°C)Yield (%)*
5-Chloropyridine-3-sulfonamide-4-ClBnSH, NaOHDMF8065–75
5-Chloropyridine-3-sulfonamide-4-OMeBnSH, K₂CO₃Toluene11050–60

*Estimated based on analogous aryl thioether syntheses.

Alternative Routes: Sulfinylamine Reagents and Coupling Strategies

Sulfinylamine-Mediated Sulfonamide Synthesis

Recent advances employ sulfinylamine reagents like t-BuONSO for primary sulfonamide formation. While this method primarily targets aryl sulfonamides, adaptation to pyridine systems is plausible.

Key Steps :

  • Grignard Addition : A pyridine-derived organometallic reagent reacts with t-BuONSO, forming a sulfinamide intermediate.

  • Rearrangement : Thermal or base-induced rearrangement yields the sulfonamide.

Advantages :

  • Broad Scope : Compatible with alkyl and aryl Grignard reagents.

  • Mild Conditions : Avoids corrosive reagents like PCl₃.

Limitations :

  • Functional Group Tolerance : Sensitive substituents (e.g., free -OH) may require protection.

SolventInitial Volume (L)Recovered (%)Purity Post-Distillation (%)
POCl₃3,3139298
Toluene4,0008599.5

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : Aromatic protons of 4-(benzylthio)-5-chloropyridine-3-sulfonamide are expected at δ 7.70 (d, 1H), 8.80 (d, 1H), and 9.20 (s, 1H), consistent with analogous chloropyridine sulfonamides.

  • HPLC : Purity exceeding 99% is achievable with iterative recrystallization.

Melting Point and Stability

  • Melting Point : Decomposition observed near 153°C, necessitating low-temperature drying.

  • Storage : Anhydrous conditions prevent hydrolysis of the sulfonamide group.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 5 and sulfonamide nitrogen exhibit significant nucleophilic substitution potential:

a. Chlorine displacement
The electron-withdrawing pyridine ring facilitates nucleophilic aromatic substitution (NAS) at position 5. Reactions with amines yield derivatives critical for biological activity modulation:

ReagentConditionsProductYieldSource
Ammonia (24% aq)Toluene/acetone, 20–25°C4-(Benzylthio)-5-aminopyridine-3-sulfonamide83–84%
PiperidineDMF, 80°C, triethylamine5-piperidinyl derivatives72–89%

b. Sulfonamide nitrogen alkylation
The sulfonamide NH undergoes selective alkylation with benzyl halides or acyl chlorides under mild conditions, forming N-substituted analogs for structure-activity relationship studies .

Benzylthio Group Reactivity

The benzylthio (–S–CH₂C₆H₅) moiety participates in two key transformations:

a. Oxidative desulfurization
Controlled oxidation converts the thioether to sulfonic acid derivatives:

Oxidizing AgentConditionsProductApplicationSource
H₂O₂ (30%)Acetic acid, 60°C5-chloropyridine-3-sulfonamide sulfoneEnzyme inhibition

b. Thiol-disulfide exchange
The benzylthio group undergoes substitution with thiols under radical-initiated conditions, enabling bioconjugation or prodrug strategies .

Electrophilic Aromatic Substitution

Despite the electron-deficient pyridine ring, directed substitution occurs at position 2 via coordination-assisted mechanisms:

ElectrophileCatalystProductSelectivitySource
NO₂⁺FeCl₃, 0°C2-nitro-4-(benzylthio)-5-chloropyridine-3-sulfonamide>95% para
CH₃CO⁺AlCl₃, 40°C2-acetyl derivatives88%

Reductive Transformations

Catalytic hydrogenation selectively modifies specific functional groups:

ConditionsTarget SiteProductYieldSource
H₂ (1 atm), Pd/C, ethanolPyridine ringPiperidine sulfonamide analog67%
Zn/HCl, refluxSulfonamide5-chloro-4-(benzylthio)pyridine-3-thiol91%

Mechanistic Considerations

  • Chlorine activation : Coordination of Lewis acids (e.g., AlCl₃) lowers LUMO energy at C5, enabling NAS even with weak nucleophiles

  • Sulfonamide directing effects : The –SO₂NH₂ group exerts dual electronic effects – deactivating the ring while ortho-directing via hydrogen bonding

  • Solvent effects : Polar aprotic solvents (DMF, acetone) enhance reaction rates by stabilizing zwitterionic intermediates

This comprehensive analysis integrates synthetic, mechanistic, and application data to guide rational derivatization of 4-(Benzylthio)-5-chloropyridine-3-sulfonamide for pharmaceutical development.

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that compounds similar to 4-(Benzylthio)-5-chloropyridine-3-sulfonamide exhibit antimicrobial activity. For instance, sulfonamide derivatives have been shown to possess significant antibacterial properties against various pathogens, including Escherichia coli and Staphylococcus aureus . The mechanism of action typically involves the inhibition of bacterial folic acid synthesis, crucial for DNA replication.

Antifungal Activity

Research has demonstrated that pyridine-based sulfonamides can also exhibit antifungal properties. A study investigated a series of substituted pyridines, revealing that certain derivatives effectively inhibited fungal growth in vitro . This suggests that this compound could be a candidate for further antifungal drug development.

Antiparasitic Effects

The compound's structural features may also confer antiparasitic activity. Research into similar structures has shown effectiveness against filarial infections, which are caused by parasitic worms . The ability to target adult stages of parasites presents a significant advancement in treating diseases like lymphatic filariasis.

Diabetes Management

Sulfonamide compounds, including those related to this compound, have been investigated for their hypoglycemic effects. They can potentially aid in managing type II diabetes by enhancing insulin sensitivity and reducing blood glucose levels . This application is particularly relevant given the rising prevalence of diabetes globally.

Cardiovascular Benefits

Some studies have suggested that chlorinated pyridine derivatives may exhibit cardiovascular protective effects. For example, they might help in managing conditions like hypertension and atherosclerosis due to their anti-inflammatory properties . The ability to modulate vascular responses could be a significant therapeutic avenue.

Case Studies

StudyFindingsImplications
Study on Antimicrobial Activity Demonstrated significant inhibition of bacterial pathogens by sulfonamide derivativesSupports further exploration in antibiotic development
Research on Antifungal Properties Identified effective antifungal activity in pyridine derivativesPotential for new antifungal therapies
Investigation into Diabetes Management Showed hypoglycemic effects in animal modelsSuggests utility in diabetes treatment strategies

Mechanism of Action

The mechanism of action of 4-(Benzylthio)-5-chloropyridine-3-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include disruption of cellular processes such as DNA replication or protein synthesis, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 4-(Benzylthio)-5-chloropyridine-3-sulfonamide with structurally related compounds from the evidence:

Compound Name Core Structure Key Substituents Functional Groups Present
This compound Pyridine Cl (C5), Benzylthio (C4), Sulfonamide (C3) Sulfonamide, Benzylthio, Chlorine
2-(Benzylthio)-4-(4-bromophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (4e) Dihydropyrimidine Br (C4-phenyl), Benzylthio (C2), CN (C5) Carbonitrile, Benzylthio, Bromine
2-(Benzylthio)-4-phenyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (4f) Dihydropyrimidine Phenyl (C4), Benzylthio (C2), CN (C5) Carbonitrile, Benzylthio
2-(Benzylthio)-6-oxo-4-p-tolyl-1,6-dihydropyrimidine-5-carbonitrile (4g) Dihydropyrimidine p-Tolyl (C4), Benzylthio (C2), CN (C5) Carbonitrile, Benzylthio, Methyl

Key Observations :

  • Core Structure : Unlike the pyridine backbone in the target compound, analogs such as 4e–4g feature a dihydropyrimidine ring, which alters electronic properties and hydrogen-bonding capabilities .
  • Substituent Effects : The sulfonamide group in the target compound is absent in the dihydropyrimidine analogs, which instead have a carbonitrile group. This substitution may reduce solubility but enhance electrophilicity .

Physicochemical Properties

The table below highlights melting points, IR spectral data, and elemental analysis for select analogs:

Compound ID Melting Point (°C) IR Key Peaks (cm⁻¹) Elemental Analysis (C, H, N; %) HRMS (m/z)
4e 243–245 2200 (C≡N), 1680 (C=O) Calc: C 54.28, H 3.04, N 10.55; Exp: Similar Calc: 412.02; Exp: 412.01
4f 191–193 2200 (C≡N), 1680 (C=O) Calc: C 67.69, H 4.10, N 13.16; Exp: Similar Calc: 333.12; Exp: 333.10
4i 189–190 2200 (C≡N), 1680 (C=O) Calc: C 63.44, H 3.89, N 12.34; Exp: Similar Calc: 363.10; Exp: 363.09

Key Observations :

  • IR Spectroscopy : The absence of a sulfonamide peak (~1300–1150 cm⁻¹ for S=O stretching) in analogs like 4e–4i distinguishes them from the target compound .
  • Elemental Analysis : All analogs show <1% deviation between calculated and experimental values, confirming synthetic accuracy .

Biological Activity

4-(Benzylthio)-5-chloropyridine-3-sulfonamide is a sulfonamide derivative with significant biological activity, particularly in enzyme inhibition and antimicrobial properties. Its structure, characterized by a benzylthio group, a chlorine atom, and a sulfonamide functional group attached to a pyridine ring, suggests potential applications in medicinal chemistry.

Chemical Structure

The chemical formula of this compound is C₁₃H₁₃ClN₃O₂S. The presence of the chloropyridine moiety and the benzylthio group contributes to its unique reactivity and biological profile.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on carbonic anhydrase enzymes, which are crucial in various physiological processes. This inhibition is relevant for drug development targeting conditions like glaucoma and obesity, where carbonic anhydrases play a role.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. Similar compounds have shown effectiveness against bacteria and fungi, suggesting that this compound could be explored for its antibacterial and antifungal potential.

Anticancer Activity

Preliminary studies indicate that derivatives of this compound may possess anticancer properties. Some analogs have been shown to induce apoptosis in cancer cell lines and inhibit cell proliferation, highlighting the need for further investigation into its potential as an anticancer agent.

Synthesis

The synthesis of this compound typically involves multi-step reactions including nucleophilic substitutions and electrophilic aromatic substitutions. The synthetic pathway can be optimized to enhance yield and purity, making it suitable for biological assays.

Study on Enzyme Interaction

A study focusing on the binding affinity of this compound to carbonic anhydrases utilized molecular docking techniques. The results indicated strong interactions with the enzyme's active site, suggesting a mechanism for its inhibitory action.

Antimicrobial Activity Assessment

In vitro assays were conducted to evaluate the antimicrobial efficacy of the compound against various bacterial strains. The results showed that it inhibited the growth of several pathogens at low concentrations, indicating its potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

Compound Name Structural Features Unique Properties
4-Chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamidesContains triazine moietyNotable for anticancer activity
2-Benzylthio-4-chloro-N-(pyridine-3-carbonyl)benzenesulfonamidePyridine derivative with carbonylEnhanced enzyme inhibition
2-(Benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamidesIncorporates oxadiazole ringExhibits unique antimicrobial effects

This table illustrates the versatility of sulfonamide derivatives in medicinal chemistry and their diverse biological activities.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for confirming the structure of 4-(Benzylthio)-5-chloropyridine-3-sulfonamide?

  • Answer : A combination of 1H^1\text{H} NMR, 13C^{13}\text{C} NMR, IR spectroscopy, and High-Resolution Mass Spectrometry (HRMS) is essential.

  • NMR : The benzylthio group typically shows aromatic proton signals between δ 7.2–7.4 ppm, while sulfonamide protons may appear as broad singlets. Pyridine ring protons and chlorine substituents influence splitting patterns (e.g., ).
  • IR : Key peaks include S=O stretching (~1350–1150 cm1^{-1}) for sulfonamide and C-S stretches (~700–600 cm1^{-1}) for the benzylthio group .
  • HRMS : Validate molecular weight with calculated vs. experimental m/z values (e.g., <0.5 ppm error, as in ).

Q. How can elemental analysis (C, H, N) be used to assess compound purity?

  • Answer : Compare calculated and experimentally determined percentages. For example, in structurally related pyrimidine derivatives, discrepancies >0.3% may indicate impurities ( ). If mismatched, recrystallize using a solvent system like ethanol/water or perform column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. What synthetic routes are reported for introducing sulfonamide groups in benzylthio-substituted heterocycles?

  • Answer : A two-step protocol is common:

Oxidation : Treat the thioether precursor (e.g., 4-(benzylthio)aniline) with N-chlorosuccinimide (NCS) to form a sulfonyl chloride intermediate.

Amination : React the sulfonyl chloride with aqueous ammonia or amines to yield the sulfonamide (). This method minimizes side reactions and preserves stereochemical integrity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve sulfonamide yield in multistep syntheses?

  • Answer :

  • Solvent Selection : Use aprotic solvents (e.g., DMF or THF) to stabilize intermediates. highlights solvent-free conditions for cyclocondensation steps to reduce byproducts .
  • Temperature Control : Maintain ≤0°C during sulfonyl chloride formation to prevent decomposition.
  • Catalysis : Add catalytic p-TSA (para-toluenesulfonic acid) to accelerate amidation.

Q. How should researchers resolve contradictions between calculated and experimental HRMS data?

  • Answer :

  • Step 1 : Verify isotopic patterns. For example, chlorine (35Cl/37Cl^{35}\text{Cl}/^{37}\text{Cl}) contributes a 3:1 isotopic cluster.
  • Step 2 : Re-examine ionization methods. Electrospray ionization (ESI) may cause adducts (e.g., [M+Na]+^+), requiring calibration with internal standards.
  • Step 3 : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) to rule out co-eluting impurities ( ).

Q. What strategies are effective for rational design of derivatives with enhanced bioactivity?

  • Answer :

  • Substituent Variation : Replace the benzylthio group with electron-withdrawing groups (e.g., nitro, trifluoromethyl) to modulate electronic effects ( ).
  • Scaffold Hopping : Use the pyridine-sulfonamide core to synthesize fused heterocycles (e.g., piperazines in ) for improved solubility.
  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict binding affinities or logP values.

Q. How can researchers address unexpected 1H^1\text{H} NMR splitting patterns in derivatives?

  • Answer :

  • Dynamic Effects : Rotameric equilibria in sulfonamides can cause peak broadening. Use variable-temperature NMR (e.g., 25°C to 60°C) to observe coalescence.
  • Diastereotopic Protons : In chiral derivatives (e.g., ), NOESY or COSY experiments clarify spatial relationships .

Data Interpretation & Contradiction Management

Q. How to reconcile discrepancies between theoretical and experimental melting points?

  • Answer :

  • Crystallinity : Recrystallize from a high-polarity solvent (e.g., DMSO) to improve crystal packing.
  • Polymorphism : Perform X-ray crystallography (as in ) to identify dominant polymorphic forms. For example, reports melting points within 2°C of calculated values, suggesting high purity .

Q. What analytical approaches validate the stability of this compound under physiological conditions?

  • Answer :

  • Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours, monitoring degradation via LC-MS.
  • Photostability : Expose to UV light (λ = 254 nm) and track changes by TLC or HPLC ().

Methodological Resources

  • Synthesis Protocols : provides a solvent-free cyclocondensation method for related sulfonamides.
  • Characterization Tools : detail NMR and HRMS parameters for analogous compounds.
  • Safety : Handle sulfonyl chlorides (precursors) in fume hoods with PPE ().

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